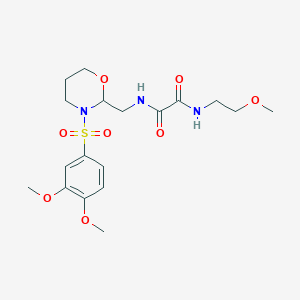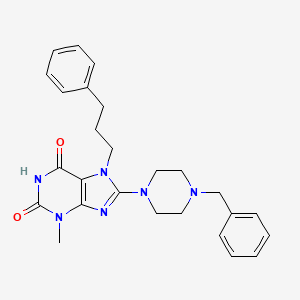
8-(4-benzylpiperazin-1-yl)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(4-benzylpiperazin-1-yl)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C26H30N6O2 and its molecular weight is 458.566. The purity is usually 95%.
BenchChem offers high-quality 8-(4-benzylpiperazin-1-yl)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-benzylpiperazin-1-yl)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Analgesic and Anti-inflammatory Properties
Research indicates that derivatives of purine-2,6-dione, similar to the compound , have shown significant analgesic and anti-inflammatory activities. A study by Zygmunt et al. (2015) demonstrated that benzylamide and phenylpiperazinamide derivatives of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl exhibited stronger analgesic effects compared to acetylsalicylic acid in writhing and formalin tests. These compounds also exhibited phosphodiesterase inhibitory activity, suggesting a new class of analgesic and anti-inflammatory agents worth further evaluation (Zygmunt et al., 2015).
Antidepressant and Anxiolytic Effects
Another area of research focuses on the psychotropic potential of purine-2,6-dione derivatives. Chłoń-Rzepa et al. (2013) designed a series of 8-aminoalkylamino and 8-arylpiperazinylpropoxy derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione. Selected compounds displayed antidepressant-like effects in forced swim tests and anxiolytic-like activities in the four-plate test in mice. This suggests the therapeutic potential of these compounds for mood disorders (Chłoń-Rzepa et al., 2013).
Kinase Inhibitory Activity and Antitumor Effects
Compounds structurally related to "8-(4-benzylpiperazin-1-yl)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione" have been evaluated for their antitumor potency. Yang et al. (2012) described the optimization of a hit compound targeting EGFR-activating and resistance mutations, showing significant in vitro and in vivo antitumor effects against non-small-cell lung cancer cell lines. This highlights the potential of such compounds as kinase inhibitors with therapeutic implications in cancer treatment (Yang et al., 2012).
Antibacterial Activity
Some derivatives have been synthesized and evaluated for their antibacterial properties. Merugu et al. (2010) conducted a study on benzyl piperazine derivatives with pyrimidine and isoindolinedione, which showed promising results in screening for antibacterial activity. This suggests the potential application of these compounds in developing new antibacterial agents (Merugu et al., 2010).
Propriétés
IUPAC Name |
8-(4-benzylpiperazin-1-yl)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N6O2/c1-29-23-22(24(33)28-26(29)34)32(14-8-13-20-9-4-2-5-10-20)25(27-23)31-17-15-30(16-18-31)19-21-11-6-3-7-12-21/h2-7,9-12H,8,13-19H2,1H3,(H,28,33,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQIFEGYZIUMSEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=CC=C4)CCCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

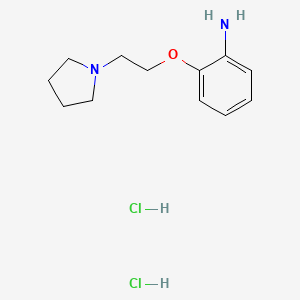
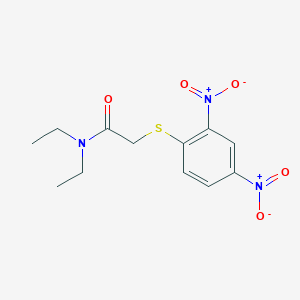

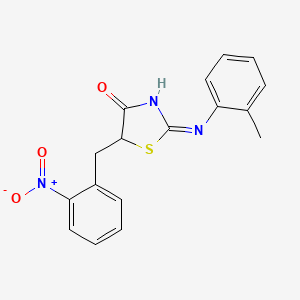
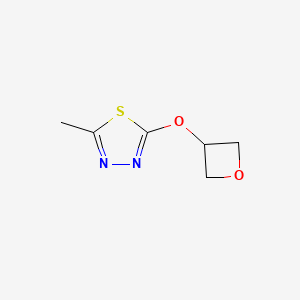
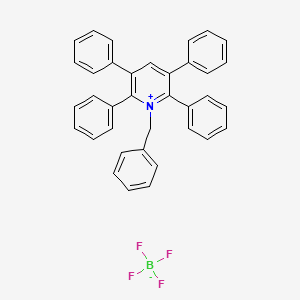
![3-Iodoimidazo[1,2-a]pyrimidine](/img/structure/B2544281.png)
![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-methyl-3-nitrophenyl)urea](/img/structure/B2544282.png)
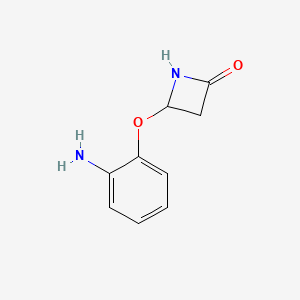
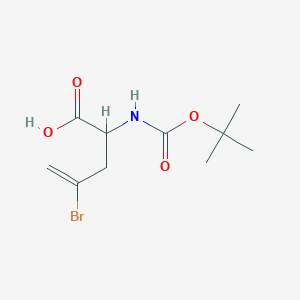
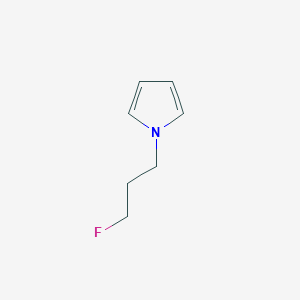
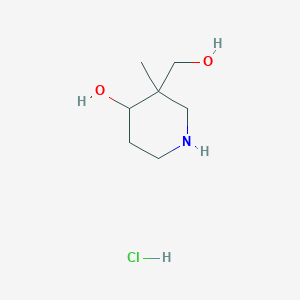
![(Z)-3-[3,4-Bis(phenylmethoxy)phenyl]-2-cyano-N-(4-methylphenyl)prop-2-enamide](/img/structure/B2544290.png)
